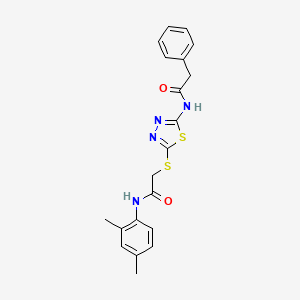

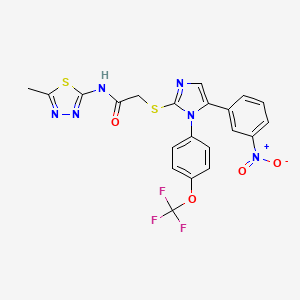

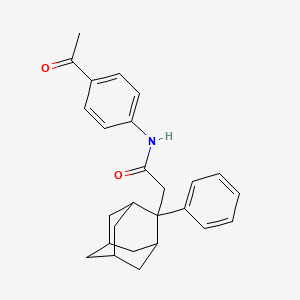

![molecular formula C15H13N3O2S2 B2972541 N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034570-15-3](/img/structure/B2972541.png)

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that falls under the category of thiadiazole derivatives . Thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry . Mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membrane and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives, including “N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”, often involves substitution reactions followed by subsequent hydrolysis . For instance, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Taking into account that thiadiazole is the bioisostere of pyrimidine and oxadiazole, it is not surprising that compounds bearing this moiety present a broad spectrum of pharmacological properties .Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives are often substitution reactions followed by subsequent hydrolysis . For instance, in the synthesis of a series of compounds, aryltrifluoroboronate salts were subjected to substitution reactions followed by subsequent hydrolysis into corresponding boronic acid derivatives in the presence of silica .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their mesoionic nature . Due to this, thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .Scientific Research Applications

- Research Findings : Researchers have designed and synthesized a series of novel N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These compounds were evaluated for their fungicidal activity against cucumber downy mildew (CDM).

- Research Example : A synthesized compound containing a thiazole moiety demonstrated potent cytotoxicity against prostate cancer cells .

Fungicidal Activity

Antitumor and Cytotoxic Activity

Urease Inhibition

properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-9(19)14-5-3-11(21-14)6-7-16-15(20)10-2-4-12-13(8-10)18-22-17-12/h2-5,8H,6-7H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBJFVNLCUGUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

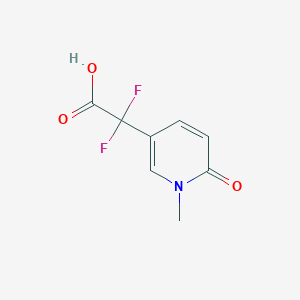

![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2972462.png)

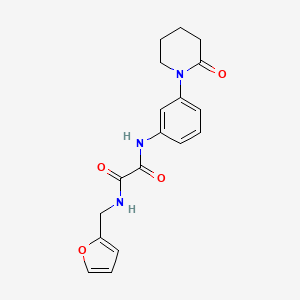

![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-ynamide](/img/structure/B2972465.png)

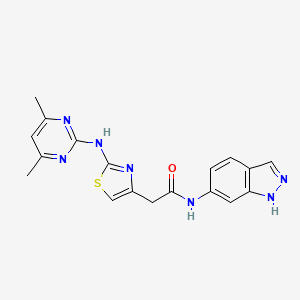

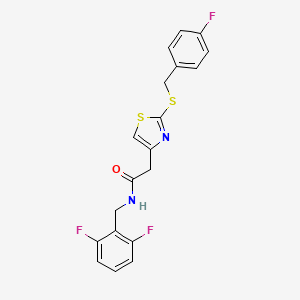

![N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2972467.png)

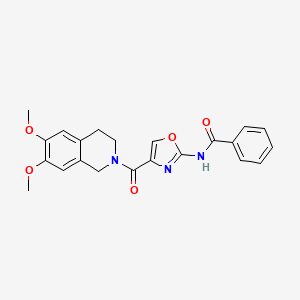

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972471.png)

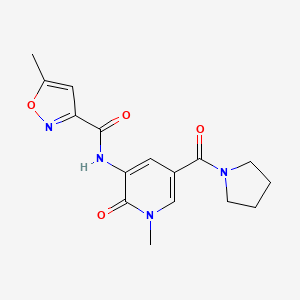

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972472.png)